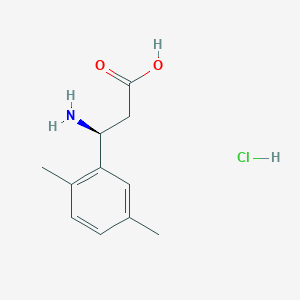

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chiral center and the aromatic ring makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Formation of Hydrochloride Salt: Finally, the (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the resolution step can be optimized using advanced chiral chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating biological pathways. The presence of the chiral center allows for selective interactions with biological targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-3-phenylpropanoic acid hydrochloride: Similar structure but lacks the dimethyl groups on the aromatic ring.

(S)-3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Similar structure with a single methyl group on the aromatic ring.

Uniqueness

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific biological targets, making it a valuable compound in drug development.

Biological Activity

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its structural features, including an amino group, a carboxylic acid, and a bulky aromatic side chain. These characteristics contribute to its significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological interactions, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 193.24 g/mol

- Structure : The compound's structure facilitates various molecular interactions, including hydrogen bonding and π-π interactions due to the aromatic ring.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The amino group allows for hydrogen bonding with active sites on proteins, while the aromatic side chain can engage in π-π stacking interactions. This enables the compound to modulate enzyme activity and receptor binding effectively.

Enzyme Interaction

Research indicates that this compound can influence various enzymatic pathways:

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.

- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, which may lead to altered signaling pathways in cells.

Anticancer Activity

A study investigated the efficacy of this compound in inhibiting cancer cell growth. The results demonstrated:

- Inhibition of HCT-116 Cells : The compound showed significant inhibitory action on HCT-116 colorectal cancer cells with an IC50 value indicating effective antiproliferative properties. This suggests potential as an anticancer agent .

Comparative Studies

A comparative analysis with structurally similar compounds revealed distinct biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride | Similar chiral structure | Different receptor interaction profiles |

| (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride | Enantiomer with potential differences | Varying efficacy in enzyme modulation |

| (S)-4-Amino-4-(4-methylphenyl)butanoic acid | Different backbone structure | Similar but distinct biological effects |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug development:

- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting metabolic disorders or cancer.

- Synthetic Chemistry : It serves as a precursor in the synthesis of complex organic molecules due to its chiral nature and functional groups.

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |

InChI Key |

MIGUCPXYSKYUIC-PPHPATTJSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.